Cas no 90477-06-8 (2-chloro-N,N-bis(propan-2-yl)propanamide)

2-chloro-N,N-bis(propan-2-yl)propanamide structure
90477-06-8 structure
Product Name:2-chloro-N,N-bis(propan-2-yl)propanamide
CAS No:90477-06-8
MF:C9H18ClNO
MW:191.698321819305
MDL:MFCD09388786
CID:3503393
PubChem ID:13345096
Update Time:2025-04-21

2-chloro-N,N-bis(propan-2-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • PROPANAMIDE, 2-CHLORO-N,N-BIS(1-METHYLETHYL)-
    • 2-chloro-N,N-bis(propan-2-yl)propanamide
    • 2-chloropropionic acid diisopropylamide
    • 2-chloro-N,N-diisopropylpropanamide
    • 90477-06-8
    • QDA47706
    • AKOS029683606
    • VMGBVCZLORGNTJ-UHFFFAOYSA-N
    • CS-0241560
    • Z147652200
    • EN300-23401
    • 826-869-3
    • G36826
    • 2-chloro-N,N-di(propan-2-yl)propanamide
    • MDL: MFCD09388786
    • Inchi: 1S/C9H18ClNO/c1-6(2)11(7(3)4)9(12)8(5)10/h6-8H,1-5H3
    • InChI Key: VMGBVCZLORGNTJ-UHFFFAOYSA-N
    • SMILES: C(N(C(C)C)C(C)C)(=O)C(Cl)C

Computed Properties

  • Exact Mass: 191.1076919Da
  • Monoisotopic Mass: 191.1076919Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.3Ų

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